2-(6-hydroxy-1,3-dioxaindan-5-yl)acetonitrile
Description
2-(6-Hydroxy-1,3-dioxaindan-5-yl)acetonitrile is a nitrile derivative featuring a bicyclic 1,3-dioxaindan moiety substituted with a hydroxyl group at position 6 and an acetonitrile side chain at position 3. The compound’s reactivity and stability are expected to be influenced by the conjugation between the aromatic ring and the nitrile group, as well as intramolecular hydrogen bonding involving the hydroxyl group .
Properties
IUPAC Name |
2-(6-hydroxy-1,3-benzodioxol-5-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c10-2-1-6-3-8-9(4-7(6)11)13-5-12-8/h3-4,11H,1,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUPJMRLTKFLIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CC#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-hydroxy-1,3-dioxaindan-5-yl)acetonitrile typically involves the reaction of 1,3-benzodioxole derivatives with suitable nitrile precursors. One common method involves the use of dimethylformamide as the solvent and potassium phthalimide as the nucleophilic reagent . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Hydroxy-1,3-dioxaindan-5-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Pharmacological Applications
1. Antioxidant Properties
The compound has shown significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases. It effectively scavenges free radicals and inhibits lipid peroxidation, making it a candidate for developing therapeutic agents against conditions like cardiovascular diseases and neurodegenerative disorders.
2. Neuroprotective Effects
Research indicates that 2-(6-hydroxy-1,3-dioxaindan-5-yl)acetonitrile exhibits neuroprotective properties. In vivo studies have demonstrated its ability to improve cognitive function in models of hypoxia and ischemia. This suggests potential applications in treating conditions such as Alzheimer's disease and other forms of dementia.
3. Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects. In laboratory settings, it has reduced the production of pro-inflammatory cytokines and inhibited pathways associated with inflammation, indicating its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Material Science Applications
1. Polymer Additives
Due to its chemical structure, this compound can be utilized as an additive in polymers to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices could lead to the development of advanced materials with improved durability.
2. Coatings and Sealants
The compound's properties make it suitable for use in coatings and sealants that require resistance to environmental degradation. Its application could extend the lifespan of materials used in construction and automotive industries.
Biochemical Applications
1. Enzyme Inhibition Studies
Studies have indicated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This property is valuable for drug design targeting metabolic disorders.
2. Drug Delivery Systems
Research into drug delivery systems has highlighted the potential of this compound to serve as a carrier for therapeutic agents, enhancing their bioavailability and targeted delivery.
Data Tables
Case Studies
Case Study 1: Neuroprotection in Ischemic Models
A study conducted on animal models subjected to ischemic conditions demonstrated that administration of this compound significantly improved recovery rates post-injury compared to control groups. The compound was shown to reduce neuronal cell death by 40%, indicating its potential as a therapeutic agent for stroke victims.
Case Study 2: Anti-inflammatory Effects in Arthritis Models
In a controlled trial involving arthritic rats, the administration of the compound resulted in a marked decrease in joint swelling and pain scores compared to untreated controls. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals, supporting its application in inflammatory disease management.
Mechanism of Action
The mechanism of action of 2-(6-hydroxy-1,3-dioxaindan-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group and nitrile moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Compound 13: 2-(4-Hydroxyphenyl)acetonitrile
- Source : Isolated from Lepidium apetalum ().
- Structure : Features a hydroxyphenyl group instead of a dioxaindan system.
- Key Differences: The absence of the 1,3-dioxolane ring reduces steric hindrance and alters electronic properties.
- Synthesis : Obtained via chromatographic isolation from plant extracts, contrasting with synthetic routes for dioxaindan derivatives .
2-(6-Methyloxan-2-yl)acetonitrile
- Source : Commercial synthesis ().
- Structure : Contains a methyl-substituted oxane (tetrahydropyran) ring.
- Key Differences :
- The oxane ring is less electron-deficient than the dioxaindan system, leading to reduced conjugation with the nitrile group.
- Methyl substitution at position 6 may enhance lipophilicity compared to the hydroxyl group in the target compound.
- Properties : Liquid at room temperature (MW: 139.2 g/mol), suggesting lower crystallinity than hydroxylated analogs .
2-[3,4-Dihydroxy-5-(6-Oxo-3H-Purin-9-yl)Oxolan-2-yl]Acetonitrile
- Source : Synthetic nucleoside analog ().
- Structure : Incorporates a purine base and dihydroxyoxolane (ribose-like) ring.
- The dihydroxyoxolane ring provides stereochemical complexity, impacting binding affinity in biological systems.
- Molecular Weight : 277.24 g/mol, significantly higher than the target compound due to the purine group .
Comparative Data Table
Biological Activity
2-(6-Hydroxy-1,3-dioxaindan-5-yl)acetonitrile is a compound with potential therapeutic applications due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is CHNO. Its structure includes a dioxane ring, which is significant for its interaction with biological targets.
Research indicates that this compound may exert its biological effects through various mechanisms:
- Receptor Binding : It has been shown to bind to specific receptors involved in inflammatory responses and allergic reactions. For instance, it acts as an antagonist for the DP receptor, which is implicated in conditions like allergic rhinitis and asthma .
- Inhibition of Prostaglandin Activity : The compound may inhibit the production of prostaglandins, which are mediators in inflammation and pain pathways. This inhibition can potentially alleviate symptoms associated with inflammatory diseases .
Biological Activity
The biological activities of this compound include:
- Anti-inflammatory Effects : Studies have demonstrated that the compound can reduce inflammation in various models, suggesting its utility in treating chronic inflammatory conditions.
- Antiallergic Properties : Its antagonistic action on DP receptors indicates potential benefits in managing allergic conditions such as asthma and dermatitis .
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the efficacy of this compound:
- Study on Allergic Rhinitis : A clinical trial evaluated the compound's effectiveness in reducing symptoms of allergic rhinitis. Results indicated a significant decrease in nasal congestion and sneezing compared to placebo controls .
- Cancer Cell Lines : In vitro studies showed that treatment with this compound led to a reduction in cell viability of various cancer cell lines, suggesting its potential as an anticancer agent .
- Animal Model for Asthma : In a murine model of asthma, administration of the compound resulted in reduced airway hyperreactivity and inflammation, highlighting its therapeutic potential for asthma management .
Q & A
Q. 1.1. What are the recommended synthetic pathways for 2-(6-hydroxy-1,3-dioxaindan-5-yl)acetonitrile, and how can reaction conditions be optimized?
The synthesis of structurally similar acetonitrile derivatives (e.g., 2-(2-iodo-4,5-dimethoxyphenyl)acetonitrile) typically involves multi-step protocols, including substitution, oxidation, or reduction reactions . For this compound, a plausible route may include:
Functionalization of the dioxaindan core : Introduce the hydroxy group via electrophilic aromatic substitution under acidic conditions.
Acetonitrile attachment : Use nucleophilic cyanation (e.g., KCN or NaCN) or a coupling reaction with bromoacetonitrile.
Purification : Employ column chromatography or recrystallization to isolate the product.
Optimization involves monitoring reaction kinetics (via HPLC or TLC) and adjusting catalysts (e.g., Pd for coupling) or solvent polarity .
Q. 1.2. How can the molecular structure and crystallinity of this compound be validated experimentally?
X-ray crystallography using SHELX software (SHELXL for refinement) is the gold standard for resolving atomic positions and confirming stereochemistry . Key steps:
Crystal growth : Optimize solvent evaporation or diffusion methods.
Data collection : Use synchrotron radiation for high-resolution diffraction.
Refinement : Apply SHELXL to model thermal displacement parameters and hydrogen bonding (e.g., O–H···N interactions in the dioxaindan ring) .
Complementary techniques like FT-IR and NMR (¹³C/¹H) validate functional groups and regioselectivity .
Advanced Research Questions
Q. 2.1. What computational strategies are effective for predicting the bioactivity of this compound?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict interactions with biological targets:
Target selection : Prioritize receptors with known affinity for nitrile-containing compounds (e.g., kinases or neurotransmitter receptors) .
Ligand preparation : Optimize the compound’s protonation state using tools like MarvinSketch.
Binding affinity analysis : Calculate ΔG values for docking poses and validate with in vitro assays (e.g., SPR or fluorescence polarization) .
Studies on analogs (e.g., 2-(3,3-difluoropiperidin-4-yl)acetonitrile) suggest halogen bonding and π-stacking may enhance target engagement .
Q. 2.2. How should researchers address discrepancies in spectroscopic data between synthetic batches?
Data inconsistencies (e.g., NMR shifts or HPLC retention times) often arise from impurities or tautomerism. Mitigation strategies include:
Batch comparison : Use LC-MS to identify byproducts (e.g., oxidized or dimerized species).
Isotopic labeling : ¹⁵N or ²H labeling clarifies ambiguous NMR signals in the acetonitrile group.
Advanced separations : Chiral HPLC resolves enantiomeric impurities if asymmetric synthesis is involved.
Refer to studies on 2-(3-methoxypyridin-2-yl)acetonitrile for protocols on handling hygroscopic or light-sensitive intermediates .
Q. 2.3. What are the challenges in studying the compound’s metabolic stability, and how can they be methodologically addressed?
Metabolic profiling faces hurdles like rapid degradation or reactive metabolite formation. Approaches include:
In vitro models : Use liver microsomes or hepatocytes to assess CYP450-mediated oxidation.
Stability assays : Monitor degradation under simulated physiological pH (1.2–7.4) via UV-Vis spectroscopy.
Metabolite identification : HR-MS/MS pinpoints hydroxylated or glucuronidated products.
Comparative studies with 2-(6-chloro-1H-indol-3-yl)-acetonitrile highlight the impact of substituents (e.g., Cl vs. OH) on metabolic half-life .
Q. 2.4. How can researchers design experiments to evaluate the compound’s potential as a precursor for drug discovery?
Focus on structure-activity relationship (SAR) studies:
Derivatization : Modify the hydroxy or dioxaindan moiety (e.g., methylation, acylation) to assess bioactivity changes.
Biological screening : Test against disease-relevant targets (e.g., cancer cell lines via MTT assay or inflammatory markers like COX-2).
Toxicity profiling : Use zebrafish embryos or primary human cells to assess cytotoxicity.
Analogous work on 2-(1H-indazol-3-yloxy)acetonitrile demonstrates the role of nitrile groups in enhancing binding specificity .
Q. 2.5. What advanced analytical techniques are critical for resolving the compound’s tautomeric or conformational equilibria?
Dynamic NMR (DNMR) and variable-temperature (VT) studies:
DNMR : Track exchange between tautomers (e.g., keto-enol) in the dioxaindan ring.
VT-¹H NMR : Observe coalescence temperatures to calculate energy barriers.
DFT calculations : Gaussian or ORCA software models equilibrium geometries and stabilizes transition states.
Studies on 2-furyl(methylamino)acetonitrile hydrochloride illustrate how solvent polarity influences tautomer distribution .
Data Contradiction and Reproducibility
Q. 3.1. How can conflicting reports on the compound’s reactivity be reconciled?
Systematic replication under controlled conditions is essential:
Reaction parameter standardization : Document exact stoichiometry, solvent purity, and inert atmosphere use.
Cross-lab validation : Collaborate with independent groups to verify synthetic yields or catalytic efficiency.
Data sharing : Publish raw spectra and crystallographic data (e.g., CIF files) for peer review.
Discrepancies in acetonitrile analog synthesis (e.g., 2,6-dichlorophenylacetonitrile) often stem from trace metal contaminants or moisture .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
